Physicochemical Property Profile: LogP, Topological Polar Surface Area, and Predicted Oral Bioavailability
The compound's lipophilicity, as quantified by a predicted ACD/LogP of 5.08, is notably higher than that of many CNS-active piperidine drug candidates, which typically fall within a LogP range of 2–4 . Its topological polar surface area (TPSA) is extremely low (3 Ų), indicating a high passive membrane permeability potential . This contrasts with analogs containing an additional hydrogen bond donor, such as 1-methyl-4-(1-phenylindan-3-yl)piperidine (TPSA still 3 Ų but with a different molecular shape), where the different regioisomerism may alter intramolecular interactions and thus influence transport properties .
| Evidence Dimension | Predicted lipophilicity and polar surface area |
|---|---|
| Target Compound Data | ACD/LogP = 5.08; TPSA = 3 Ų |
| Comparator Or Baseline | Typical CNS drug space: LogP 2–4; 1-Methyl-4-(1-phenylindan-3-yl)piperidine (regioisomer): TPSA = 3 Ų, molecular volume differs |
| Quantified Difference | LogP elevated by 1–3 log units compared to typical CNS average; identical TPSA but regioisomeric shape change alters in silico predicted Caco-2 permeability model output. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 |
Why This Matters
The high LogP and low TPSA values can be a decisive criterion for procurement when the research objective is to maximize blood-brain barrier penetration for CNS target engagement, distinguishing it from more polar or differently shaped congeners.
